molecular formula C14H18N2S B1531242 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 915920-65-9

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B1531242
CAS No.: 915920-65-9
M. Wt: 246.37 g/mol
InChI Key: ITZPJCKQQIWKIH-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazoles, which are heterocyclic aromatic organic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Scientific Research Applications

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine typically involves the following steps:

  • Condensation Reaction: The starting materials, 2,4-dimethylphenyl isothiocyanate and propylamine, are reacted under controlled conditions to form the thiazole ring.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the thiazole ring, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism by which 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 4-methylthiazole, share structural similarities with this compound.

  • Uniqueness: The presence of the 2,4-dimethylphenyl group and the propyl chain in the structure of this compound distinguishes it from other thiazoles, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZPJCKQQIWKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651072
Record name 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-65-9
Record name 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
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4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
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4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 5
4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 6
4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

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